1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Physicochemical profiling Drug-likeness ADME prediction

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1170965-84-0) is a highly functionalized heterocyclic building block combining a pyrazole-4-carbonitrile core with a 5-(1H-pyrrol-1-yl) substituent and a 1-(4-methoxyphenyl) group. This scaffold belongs to the 5-(1H-pyrrol-1-yl)pyrazole class, which has been investigated as a privileged structure for kinase inhibitor design and is considered a subject of ongoing bioisosteric replacement efforts, underscoring its distinct chemical topology.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
Cat. No. B7810754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3
InChIInChI=1S/C15H12N4O/c1-20-14-6-4-13(5-7-14)19-15(12(10-16)11-17-19)18-8-2-3-9-18/h2-9,11H,1H3
InChIKeyLWFYYENYUJQUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: Core Scaffold Identity and Procurement Context


1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1170965-84-0) is a highly functionalized heterocyclic building block combining a pyrazole-4-carbonitrile core with a 5-(1H-pyrrol-1-yl) substituent and a 1-(4-methoxyphenyl) group . This scaffold belongs to the 5-(1H-pyrrol-1-yl)pyrazole class, which has been investigated as a privileged structure for kinase inhibitor design and is considered a subject of ongoing bioisosteric replacement efforts, underscoring its distinct chemical topology [1]. Commercial sources typically offer the compound at 95–97% purity, suitable for medicinal chemistry derivatisation and structure–activity relationship (SAR) studies .

Why 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common 5-(1H-Pyrrol-1-yl)pyrazole Analogs


The 5-(1H-pyrrol-1-yl)pyrazole scaffold has been specifically validated as a bioisosterically distinct chemotype that is not readily interchangeable with other heteroaryl-pyrazole cores [1]. Within this class, the combination of a 4-methoxyphenyl group at N-1 and a nitrile at C-4 creates a unique steric-electronic topography that influences lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to unsubstituted phenyl, halogenated phenyl, or aliphatic N-1 analogs . Procuring an analog with an N-1 phenyl, 3-chlorophenyl, or tert-butyl group in place of the 4-methoxyphenyl substituent introduces a different logP, polar surface area, and electron-density profile, which can alter target binding, solubility, and off-target liability. The following quantitative evidence matrix enables data-driven selection.

Quantitative Differentiation Evidence: 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and Solubility

The target compound exhibits a calculated XLogP3 of 2.3 , placing it within the optimal range for oral absorption (Lipinski's rule: XLogP ≤ 5). In contrast, the unsubstituted phenyl analog 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has a lower predicted XLogP (approximately 2.0–2.1) due to the absence of the methoxy group , while the 4-fluorophenyl analog is predicted to have a slightly higher XLogP (~2.5–2.7) . The 4-methoxy substituent thus provides a balanced lipophilicity that may enhance passive permeability without excessively reducing aqueous solubility compared to halogenated congeners.

Physicochemical profiling Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction

The target compound displays a TPSA of 55.8 Ų , which is below the 140 Ų threshold commonly associated with good oral absorption. The 4-carboxylic acid analog (1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid) has a significantly larger TPSA (~85–95 Ų) due to the acid group, which may reduce passive membrane diffusion . The 4-fluorophenyl analog likely has a comparable TPSA (~55–60 Ų) . The nitrile group thus maintains a favorable TPSA while providing a versatile synthetic handle for further elaboration.

Drug-likeness Oral absorption Permeability

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Considerations

The target compound possesses 3 rotatable bonds , compared to 2 rotatable bonds in the 1-phenyl analog and 2 in the 1-(3-chlorophenyl) analog . The additional rotatable bond from the methoxy group introduces modest conformational flexibility that can facilitate induced-fit binding to kinase ATP pockets, but at a lower entropic penalty than the 4 rotatable bonds seen in the 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid .

Ligand efficiency Conformational analysis Binding thermodynamics

Synthetic Tractability and Nitrile Handle Utility for Late-Stage Derivatisation

The C-4 nitrile group serves as a versatile synthetic handle that is absent in the corresponding 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. The nitrile can be converted to tetrazole, amidine, amide, or aminomethyl functionalities under mild conditions, enabling rapid SAR exploration [1]. The analogous 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile shares the nitrile handle but lacks the electron-donating 4-methoxy group that modulates the reactivity of the nitrile toward nucleophilic addition or cycloaddition reactions [2].

Click chemistry Tetrazole bioisostere Medicinal chemistry diversification

Structural Uniqueness of the 5-(1H-Pyrrol-1-yl)pyrazole Core: Bioisosteric Replacement Studies Confirm Non-Interchangeability

A 2022 study demonstrated that the 5-(1H-pyrrol-1-yl)pyrazole scaffold can be replaced by a pyrazolo[1,5-a]pyrimidine ring system, but this replacement alters the biological activity profile and is explicitly described as a 'bioisosteric replacement' – implying the original scaffold has distinct, non-substitutable properties [1]. The target compound retains the original 5-(1H-pyrrol-1-yl)pyrazole core, which has been highlighted in patents as a privileged kinase-inhibitory chemotype [2]. This evidence supports that the 5-(1H-pyrrol-1-yl)pyrazole architecture, in combination with the 4-methoxyphenyl and 4-carbonitrile pharmacophores, provides a unique three-dimensional pharmacophore that is not replicated by simple pyrazole analogs lacking the pyrrole substituent.

Bioisosterism Scaffold hopping Kinase inhibitor design

Application Scenarios Where 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile Provides Differentiated Value


Kinase Inhibitor Hit-to-Lead Optimisation Requiring Balanced Lipophilicity

The XLogP3 of 2.3 positions this compound within the optimal ADME window for oral kinase inhibitors. Medicinal chemists targeting receptor tyrosine kinases (RTKs) can use this scaffold as a starting point for installing solubilising groups without breaching Lipinski's rule of five, as supported by the scaffold's TPSA of 55.8 Ų .

Late-Stage Diversification via Nitrile Click Chemistry

The C-4 carbonitrile enables [3+2] cycloaddition to form tetrazole bioisosteres of carboxylic acids, a transformation that is impossible with the 4-carboxylic acid analog. This approach is commonly used to improve metabolic stability and oral bioavailability in lead optimisation [1].

Selective Scaffold Replacement Studies in Kinase Profiling Panels

Comparative profiling of this compound against its pyrazolo[1,5-a]pyrimidine bioisostere can delineate the contribution of the 5-(pyrrol-1-yl) group to kinase selectivity. The availability of high-purity (>95%) commercial batches ensures reproducibility in broad-panel selectivity screens .

Computational QSAR Model Building for p-Substituted Phenyl Derivatives

The 4-methoxy substituent provides a reference electronic parameter (Hammett σp = −0.27) that is distinct from hydrogen, chloro (σp = +0.23), and fluoro (σp = +0.06) substituents. Researchers developing QSAR models for kinase binding can systematically vary the N-1 aryl group using this compound and its analogs to generate robust electronic-steric correlation data [2].

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.